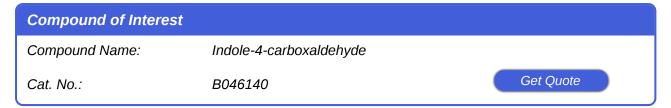


Spectroscopic Profile of 1H-Indole-4carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1H-Indole-4-carbaldehyde (CAS No: 1074-86-8), a crucial heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

IUPAC Name: 1H-indole-4-carbaldehyde[1]

Molecular Formula: C₉H₇NO[2][3]

Molecular Weight: 145.16 g/mol [1][2][4]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1H-Indole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly			
available in search			
results			

Note: Specific, unambiguously assigned ¹H NMR data for 1H-Indole-4-carbaldehyde was not found in the provided search results. General features for indole derivatives suggest the aldehyde proton would appear significantly downfield (around 10 ppm), and the aromatic protons would resonate in the 7-8.5 ppm region. The N-H proton signal can be broad and its chemical shift is solvent-dependent.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	
Data not explicitly available in search results		

Note: Specific ¹³C NMR data for 1H-Indole-4-carbaldehyde was not found in the provided search results. For indole derivatives, the carbonyl carbon of the aldehyde is expected to be the most downfield signal (typically >180 ppm). The carbons of the indole ring generally appear between 100 and 140 ppm.[5][6]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3100	Medium-Broad	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2850 and ~2750	Medium, Sharp	Aldehyde C-H stretch (Fermi doublet)[7][8][9][10]
~1685-1666	Strong	C=O stretch (conjugated aldehyde)[7][8][9][10][11]
~1600-1450	Medium-Strong	C=C aromatic ring stretching

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR). The conjugation of the aldehyde to the aromatic indole ring lowers the C=O stretching frequency compared to a saturated aldehyde.[8][9][10]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
145	100	[M] ⁺ (Molecular Ion)[1][2]
144	High	[M-H]+
116	High	[M-CHO]+ or [M-H-CO]+[1]
89	Moderate	Further fragmentation

Note: The data presented is based on Electron Ionization (EI) mass spectrometry. The molecular ion peak is expected to be prominent in the spectra of aromatic heterocyclic compounds.[12][13] The fragmentation pattern typically involves the loss of the formyl group (CHO) or a hydrogen radical followed by carbon monoxide.

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-4-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[14]
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Acquire ¹³C NMR spectra on the same instrument, often requiring a larger number of scans for adequate signal-to-noise.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of the solid 1H-Indole-4-carbaldehyde sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Obtain a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.



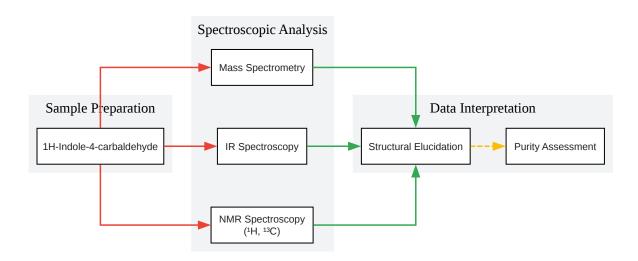
 Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (El Method)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).[1]
- Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
 mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualized Workflows

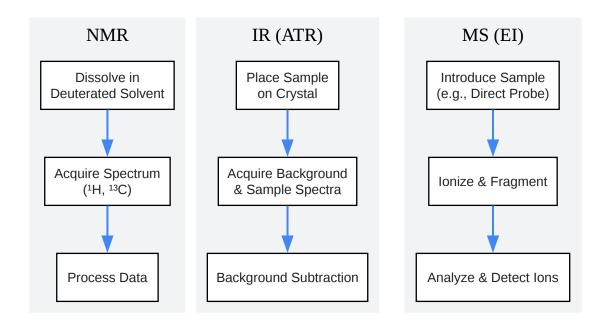
The following diagrams illustrate the logical and experimental workflows for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.





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Caption: Logical workflow for the spectroscopic analysis of 1H-Indole-4-carbaldehyde.



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Caption: Generalized experimental workflows for NMR, IR, and MS analysis.

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